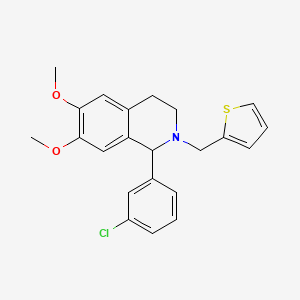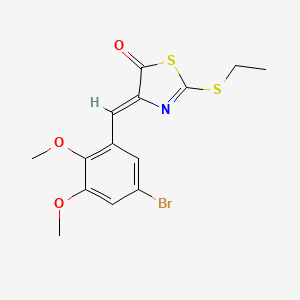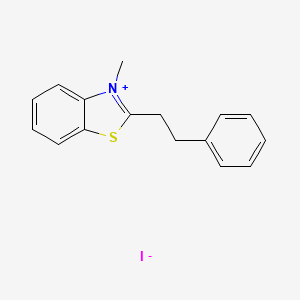
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BCPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both enzymes involved in the inflammatory response. In addition, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for COX-2 inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to selectively inhibit COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in vivo and to identify the molecular mechanisms underlying its anti-cancer effects. Another area of interest is its potential use in neuroprotection. Further studies are needed to determine the optimal dose and duration of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide treatment for neuroprotection and to identify the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to optimize the synthesis method of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide and to develop more efficient methods for its administration in vivo.
Synthesemethoden
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide can be synthesized through a multi-step process starting from 4-bromoaniline. The first step involves the acylation of 4-bromoaniline with propionyl chloride to form 4-bromo-N-propionylaniline. This intermediate is then reacted with 4-chloro-2-nitrobenzoic acid to form 4-bromo-N-(4-chloro-2-nitrophenyl)propionamide. Reduction of the nitro group with iron filings and hydrochloric acid yields 4-bromo-N-(4-chloro-2-aminophenyl)propionamide. Finally, this intermediate is acylated with acetic anhydride to form 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)13-9-12(18)7-8-14(13)19-16(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGAUNGAVSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)





![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)